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Cat. No.: B577069 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Acid Red 289 is a synthetic dye belonging to the xanthene and azo dye classes, characterized

by its vibrant red hue.[1] Its molecular structure incorporates several key functional groups,

including sulfonic acid moieties, aromatic rings, and an amine linkage within a xanthene

framework. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive

analytical technique ideal for the qualitative analysis of such complex organic molecules. By

measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated,

which provides a molecular fingerprint, revealing the presence of specific functional groups and

offering insights into the overall chemical structure. This application note provides a detailed

protocol for the analysis of Acid Red 289 using Attenuated Total Reflectance (ATR)-FTIR

spectroscopy and an interpretation of its characteristic spectral features.

Materials and Methods
Materials:

Acid Red 289 powder (CAS 12220-28-9)

Isopropanol or ethanol for cleaning

Lint-free wipes
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Instrumentation:

FTIR spectrometer equipped with a Diamond or Germanium ATR accessory.

Experimental Protocol:

A detailed workflow for the FTIR analysis of Acid Red 289 is presented below.
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Experimental Workflow for FTIR Analysis of Acid Red 289

Sample Preparation

Data Acquisition

Data Analysis

Clean ATR Crystal

Obtain Background Spectrum

Place Acid Red 289 Powder on Crystal

Apply Pressure

Scan Sample (e.g., 4000-400 cm-1)

Sample Ready

Collect Interferogram

Perform Fourier Transform

Process Spectrum (Baseline Correction, Smoothing)

Raw Spectrum

Identify Characteristic Peaks

Assign Peaks to Functional Groups

Interpret Spectrum

conclusion

Structural Confirmation
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FTIR Analysis Workflow
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Procedure:

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe

soaked in isopropanol or ethanol to remove any contaminants. Allow the solvent to

evaporate completely.

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This

will be subtracted from the sample spectrum to eliminate interference from ambient moisture

and carbon dioxide.

Sample Application: Place a small amount of Acid Red 289 powder directly onto the center

of the ATR crystal, ensuring complete coverage of the crystal surface.

Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure to

the sample. This ensures good contact between the sample and the ATR crystal, which is

crucial for obtaining a high-quality spectrum.

Data Acquisition: Collect the FTIR spectrum of the sample over the desired spectral range

(typically 4000-400 cm⁻¹). A typical measurement involves co-adding multiple scans to

improve the signal-to-noise ratio.

Data Processing: The collected spectrum should be baseline corrected and, if necessary,

smoothed using the spectrometer's software.

Results and Discussion
The FTIR spectrum of Acid Red 289 exhibits a series of absorption bands that are

characteristic of its molecular structure. The key functional groups and their expected

vibrational frequencies are summarized in the table below. The interpretation of the spectrum

allows for the confirmation of the dye's chemical identity.

Table 1: Characteristic FTIR Absorption Bands of Acid Red 289
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Wavenumber
(cm⁻¹)

Vibrational Mode Functional Group Intensity

3400 - 3200 N-H Stretch Aromatic Amine Medium, Broad

3100 - 3000 C-H Stretch Aromatic Medium to Weak

2950 - 2850 C-H Stretch Methyl (CH₃) Medium to Weak

~1600 C=C Stretch Aromatic Ring Strong

~1590 N=N Stretch Azo Group Medium

1470 - 1430 C-H Bend Methyl (CH₃) Medium

1335 - 1250 C-N Stretch Aromatic Amine Strong

1200 - 1170
S=O Asymmetric

Stretch
Sulfonate (SO₃⁻) Strong

1080 - 1030
S=O Symmetric

Stretch
Sulfonate (SO₃⁻) Strong

900 - 675
C-H Out-of-plane

Bend
Aromatic Ring Strong

The presence of a broad band in the 3400-3200 cm⁻¹ region is indicative of the N-H stretching

vibrations of the secondary aromatic amine groups. Aromatic C-H stretching vibrations are

expected to appear in the 3100-3000 cm⁻¹ range. The strong absorptions around 1600 cm⁻¹

are characteristic of the C=C stretching vibrations within the aromatic rings of the xanthene

core and attached phenyl groups. A medium intensity peak around 1590 cm⁻¹ can be attributed

to the N=N stretching of the azo linkage, a key chromophore in this dye.

The strong and distinct bands observed between 1200-1170 cm⁻¹ and 1080-1030 cm⁻¹ are

assigned to the asymmetric and symmetric stretching vibrations of the S=O bonds in the

sulfonate groups (SO₃⁻), respectively. These groups are crucial for the water solubility of Acid
Red 289. A strong band in the 1335-1250 cm⁻¹ region is characteristic of the C-N stretching of

the aromatic amine linkages.[2][3] Finally, the region between 900 and 675 cm⁻¹ will contain

strong bands corresponding to the out-of-plane C-H bending vibrations of the substituted
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aromatic rings, the pattern of which can provide information about the substitution pattern on

the rings.[4][5]

FTIR Analysis of Acid Red 289 Functional Groups

Key Functional Groups
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FTIR Spectrum
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Functional Group Identification

Conclusion
FTIR spectroscopy is a rapid, reliable, and non-destructive method for the structural

characterization of Acid Red 289. The ATR technique allows for the direct analysis of the solid

dye powder with minimal sample preparation. The resulting spectrum provides a unique

fingerprint that confirms the presence of the key functional groups, including the aromatic

systems, sulfonic acid moieties, aromatic amine linkages, and the azo group, which are all

integral to the chemical identity and properties of Acid Red 289. This application note serves

as a practical guide for researchers and scientists in utilizing FTIR for the routine analysis and

quality control of this and structurally related dyes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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